methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15952427
InChI: InChI=1S/C12H12O4/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2/h3-8H,1-2H3
SMILES:
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol

methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

CAS No.:

Cat. No.: VC15952427

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate -

Specification

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
IUPAC Name methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate
Standard InChI InChI=1S/C12H12O4/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2/h3-8H,1-2H3
Standard InChI Key PYDDGUYDXOJSJA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C=CC(=O)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (IUPAC name: methyl (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoate) belongs to the class of α,β-unsaturated γ-ketoesters. Its molecular structure features:

  • A 2-oxobut-3-enoate backbone with a conjugated double bond (C3–C4) and a ketone at C2.

  • A 4-methoxyphenyl group at C4, introducing steric bulk and electronic modulation via the para-methoxy substituent.

  • A methyl ester at C1, enhancing volatility and influencing solubility .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₂O₄
Molecular Weight220.22 g/mol
Melting Point86–87°C (observed for analogs)
Boiling PointNot reported
Density~1.2 g/cm³ (estimated)
SolubilitySoluble in polar organic solvents (e.g., methanol, ethyl acetate)

The electron-donating methoxy group elevates the electron density of the phenyl ring, enhancing resonance stabilization of the α,β-unsaturated system. This electronic profile facilitates interactions with electrophilic reagents and influences regioselectivity in cycloaddition reactions .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a Knoevenagel condensation between pyruvic acid and 4-methoxybenzaldehyde (p-anisaldehyde), followed by esterification:

Step 1: Knoevenagel Condensation
Pyruvic acid reacts with p-anisaldehyde in methanol under basic conditions (KOH) to form the potassium salt of (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoic acid. This step achieves a 72% yield and proceeds via deprotonation of the aldehyde, enolate formation, and dehydration .

Step 2: Esterification
The potassium salt is treated with acetyl chloride in methanol to yield the methyl ester. This step affords a 36% yield after purification by column chromatography .

Reaction Conditions:

  • Temperature: Room temperature (condensation); reflux (esterification).

  • Catalysts: KOH (condensation); acetyl chloride (esterification).

  • Solvents: Methanol.

Spectral Characterization

1H NMR (400 MHz, CDCl₃):

  • δ 3.87 (s, 3H, OCH₃),

  • δ 7.06 (d, J = 8.8 Hz, 2H, ArH),

  • δ 7.25 (d, J = 16.1 Hz, 1H, CH=CH),

  • δ 7.58 (d, J = 8.8 Hz, 2H, ArH),

  • δ 7.78 (d, J = 16.1 Hz, 1H, CH=CH) .

The trans (E) configuration of the double bond is confirmed by the coupling constant (J = 16.1 Hz) between the olefinic protons.

Chemical Reactivity and Applications

NHC-Catalyzed Redox [4+2]-Hetero-Diels-Alder Reactions

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate participates in NHC-catalyzed reactions with α-aroyloxyaldehydes to form syn-dihydropyranones with >99% enantiomeric excess (er). The methoxy group’s electron-donating nature enhances the electrophilicity of the α,β-unsaturated system, favoring nucleophilic attack and cyclization .

Mechanistic Highlights:

  • NHC Activation: The carbene catalyst generates a Breslow intermediate via umpolung of the aldehyde.

  • Conjugate Addition: The enolate attacks the γ-ketoester’s β-position, forming a covalent adduct.

  • Cyclization and Oxidation: Intramolecular lactonization and rearomatization yield the dihydropyranone .

Comparative Reactivity with Structural Analogs

The 4-methoxyphenyl substituent distinguishes this compound from analogs like methyl 4-(4-methylphenyl)-2-oxobut-3-enoate :

Feature4-Methoxyphenyl Analog4-Methylphenyl Analog
Electronic EffectElectron-donating (+M effect)Weakly electron-donating (+I)
Polar Surface Area~52.6 Ų~43.4 Ų
Diastereoselectivity>99:5 dr (in cycloadditions)Not reported

The methoxy group’s resonance donation increases solubility in polar solvents and stabilizes transition states in asymmetric catalysis .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s ability to generate enantiopure dihydropyranones makes it valuable in synthesizing:

  • Antiviral agents (e.g., neuraminidase inhibitors).

  • Chiral auxiliaries for β-lactam antibiotics .

Materials Science

Its α,β-unsaturated system enables polymer functionalization via Michael addition, enhancing thermal stability in epoxy resins .

Future Perspectives

  • Expanded Catalytic Applications: Explore photo- or electrochemical activation for C–H functionalization.

  • Bioconjugation: Investigate thiol-Michael additions for protein labeling.

  • Sustainable Synthesis: Develop biocatalytic routes using ketoreductases .

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